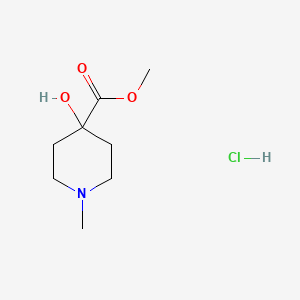

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFUVSPFZWFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with significant implications in medicinal chemistry. This article explores its biological activity, including enzymatic interactions, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride has a complex structure characterized by a piperidine ring with hydroxyl and carboxyl functional groups. Its molecular formula is , and it possesses a molecular weight of approximately 195.66 g/mol. The stereochemistry of this compound is essential as it influences its biological interactions and pharmacological profile.

Enzymatic Inhibition

Research indicates that Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that this compound can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity .

Pharmacokinetics

Pharmacokinetic studies reveal that Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride exhibits favorable bioavailability and clearance rates. For example, after intravenous administration in animal models, the compound demonstrated a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8% . These parameters suggest that the compound could be effectively utilized in therapeutic settings with appropriate dosing regimens.

Therapeutic Applications

The compound's biological activity suggests potential applications in treating various conditions:

- Neurological Disorders : Given its structural similarity to other piperidine derivatives known for neuroactive properties, Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride may exhibit effects on neurotransmitter systems, making it a candidate for further investigation in neurological therapies.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, related compounds have shown significant inhibitory effects on cancer cell lines, suggesting that Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride could be further explored for its anticancer potential .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives similar to Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride:

Scientific Research Applications

Pharmaceutical Applications

Analgesic Development

One of the primary applications of methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride lies in its use as a key intermediate in the synthesis of potent analgesics. For instance, it has been utilized in the production of remifentanil, a highly active narcotic analgesic that is effective in managing pain during surgical procedures. The compound's structural properties allow for modifications that enhance the efficacy and safety profile of resulting drugs .

Synthesis of Other Therapeutic Agents

The compound is also involved in the synthesis of other therapeutic agents, including those targeting central nervous system disorders. Its derivatives are being explored for their potential to modulate neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety .

Chemical Synthesis and Research Applications

Synthetic Pathways

Research into the synthetic pathways involving methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride has revealed various methodologies that improve yield and efficiency. For example, studies have optimized the conditions under which this compound can be synthesized, focusing on reaction parameters such as temperature, solvent choice, and catalyst use. These advancements not only facilitate the production of the compound itself but also enhance its derivatives' synthesis .

Case Studies in Synthesis Optimization

Several case studies have documented successful synthesis routes for this compound. One notable example involves the use of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in reactions yielding high-purity products suitable for pharmaceutical development. The optimization of reaction conditions led to significant improvements in yield and purity, demonstrating the compound's versatility in synthetic chemistry .

Safety and Handling Considerations

While methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride has promising applications, it is essential to consider safety protocols due to its potential toxicity. The compound is classified as harmful if swallowed and can cause skin irritation upon contact. Therefore, appropriate handling measures should be implemented when conducting research or industrial applications involving this compound .

Preparation Methods

Reduction of Methyl 4-oxopiperidine-1-carboxylate

A common approach is the reduction of methyl 4-oxopiperidine-1-carboxylate to the corresponding 4-hydroxy derivative using sodium borohydride as a reducing agent in methanol at low temperature (0°C). This method yields methyl 4-hydroxypiperidine-1-carboxylate, which is a direct precursor to the target compound.

- Reaction conditions: Sodium borohydride (1.5 equivalents) added to a methanolic solution of methyl 4-oxopiperidine-1-carboxylate at 0°C, stirred for 2 hours.

- Work-up: Quenching with saturated ammonium chloride, extraction with dichloromethane, drying, and purification by column chromatography.

- Yield: Approximately 44% isolated yield reported.

N-Methylation and Hydrochloride Salt Formation

Following the reduction, N-methylation can be achieved via methylation agents such as methyl iodide or dimethyl sulfate under basic conditions. The final hydrochloride salt is obtained by treatment with hydrogen chloride in solvents like 1,4-dioxane or methanol.

- Example: Treatment of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with 4 M HCl in 1,4-dioxane at 0°C to room temperature for 4 hours yields the hydrochloride salt quantitatively.

Boc-Protected Intermediates and Deprotection

Another industrially relevant method involves the synthesis of N-Boc-protected 4-hydroxypiperidine intermediates, which are then deprotected and methylated to yield the target compound.

-

- Synthesis of 4-piperidone from 4-piperidone hydrochloride hydrate by alkalization with liquid ammonia, extraction, and drying.

- Reduction with sodium borohydride in methanol under reflux to obtain 4-hydroxypiperidine.

- Protection with di-tert-butyl dicarbonate (Boc2O) in methanol and potassium carbonate to yield N-Boc-4-hydroxypiperidine.

- Subsequent deprotection and methylation steps to obtain methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride.

Advantages: High purity, stable properties, and suitability for industrial scale-up.

Comparative Data Table of Key Preparation Steps

Detailed Research Findings and Industrial Considerations

- Purity and Stability: The use of Boc-protection methods ensures high purity and stability of intermediates, which is crucial for pharmaceutical applications.

- Reaction Selectivity: Sodium borohydride reduction is selective for the ketone group without affecting ester functionalities, preserving the methyl carboxylate group intact.

- Scalability: The described methods, particularly the Boc-protection route, are amenable to scale-up due to the use of accessible raw materials and straightforward operations.

- Cost Efficiency: Sodium borohydride and Boc-protection reagents are commercially available and cost-effective, supporting industrial production.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, piperidine derivatives are often synthesized using 4-hydroxy-piperidine precursors reacted with methyl chloroformate in the presence of a base like triethylamine (). Purification is achieved via recrystallization or silica gel chromatography ().

- Key Parameters : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for piperidine:acylating agent) must be optimized to minimize side reactions like over-alkylation ().

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : - and -NMR confirm the piperidine ring substitution pattern and ester/amine functionalities.

- FT-IR : Peaks at ~1720 cm (ester C=O) and ~3400 cm (hydroxyl group) validate functional groups ().

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H] at m/z ~220) and fragmentation patterns ( ).

Q. How can solubility challenges be addressed in biological assays?

- Strategies : The hydrochloride salt enhances aqueous solubility. For hydrophobic media, co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are used. Solubility profiles should be validated via UV-Vis spectroscopy at physiological pH ().

Advanced Research Questions

Q. How do stability studies inform storage and handling protocols for this compound?

- Methodology : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 4–12 weeks. Degradation products are monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ().

- Critical Findings : Hydrolysis of the ester group is the primary degradation pathway under high humidity. Recommendations include desiccated storage at -20°C and inert atmosphere handling ().

Q. What analytical approaches resolve contradictions in crystallographic data?

- Tools : SHELXL refinement ( ) with twin-detection algorithms for high Z’ structures. Discrepancies in bond angles/occupancies are addressed using restraints (e.g., DELU and SIMU commands) and validation via R (<5%) and CC (>90%) metrics ( ).

- Case Study : Contradictory hydrogen-bonding networks in piperidine derivatives often arise from disordered solvent molecules. Iterative refinement with PART and FREE commands in SHELXL resolves these ambiguities ( ).

Q. How are computational models used to predict reactivity and regioselectivity?

- Approach : DFT calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the hydroxyl group at C4 exhibits higher nucleophilicity (Fukui >0.2) compared to the ester oxygen ().

- Validation : Correlation between calculated transition-state energies and experimental kinetic data (e.g., Arrhenius plots for ester hydrolysis) confirms model accuracy ().

Q. What strategies mitigate impurity formation during scale-up synthesis?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.